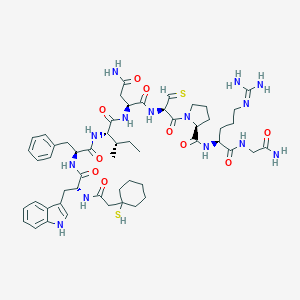
2-(Trifluoromethyl)isonicotinic acid
Overview
Description
2-(Trifluoromethyl)isonicotinic acid is a chemical compound with the molecular formula C7H4F3NO2. It is a derivative of isonicotinic acid, where a trifluoromethyl group is attached to the second position of the pyridine ring. This compound is known for its unique physicochemical properties, which make it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
It is known that isoniazid, a compound structurally similar to 2-(trifluoromethyl)isonicotinic acid, is used in the treatment of tuberculosis and targets the mycobacterium tuberculosis
Mode of Action
It is speculated that the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine (tfmp) derivatives .
Biochemical Pathways
Tfmp derivatives are known to be used in the protection of crops from pests , suggesting they may interact with biochemical pathways related to pest resistance in plants.
Result of Action
It is known that tfmp derivatives have been used in the pharmaceutical and veterinary industries, and several have been granted market approval . This suggests that these compounds, including this compound, may have significant biological effects.
Biochemical Analysis
Biochemical Properties
It is known that it is a Bronsted acid, a type of molecular entity capable of donating a hydron to an acceptor
Cellular Effects
It is known that isonicotinic acid derivatives can have significant effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
It is known that isonicotinic acid derivatives can have significant effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that isonicotinic acid derivatives can have significant long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that isonicotinic acid derivatives can have significant effects in animal models, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that isonicotinic acid derivatives can have significant effects on metabolic pathways, including interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that isonicotinic acid derivatives can have significant effects on transport and distribution, including interactions with transporters or binding proteins and effects on localization or accumulation .
Subcellular Localization
It is known that isonicotinic acid derivatives can have significant effects on subcellular localization, including targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: There are several methods for synthesizing 2-(Trifluoromethyl)isonicotinic acid. One common approach involves the chlorination/fluorination of pyridine derivatives at high temperatures using transition metal-based catalysts such as iron fluoride . Another method includes the direct introduction of a trifluoromethyl group using active species like trifluoromethyl copper .
Industrial Production Methods: Industrial production often employs a palladium-catalyzed carbonylation process. This method is efficient and yields high purity products . Additionally, simultaneous vapor-phase chlorination/fluorination is used for large-scale production due to its simplicity and effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reagents used.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like trifluoromethyl trimethylsilane and cuprous iodide are employed in substitution reactions.
Major Products: The major products formed from these reactions include various trifluoromethylated pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical industries .
Scientific Research Applications
2-(Trifluoromethyl)isonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Comparison with Similar Compounds
Isonicotinic Acid: A close relative with a similar structure but without the trifluoromethyl group.
Nicotinic Acid: Another isomer with the carboxyl group at a different position on the pyridine ring.
Uniqueness: 2-(Trifluoromethyl)isonicotinic acid stands out due to the presence of the trifluoromethyl group, which imparts unique physicochemical properties. This group enhances the compound’s stability, lipophilicity, and biological activity, making it more effective in various applications compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
2-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)5-3-4(6(12)13)1-2-11-5/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFGKBQHQJVAHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563696 | |
| Record name | 2-(Trifluoromethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131747-41-6 | |
| Record name | 2-(Trifluoromethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(TRIFLUOROMETHYL)PYRIDINE-4-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,17S,19S)-9-Hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one](/img/structure/B158283.png)











